molecular formula C12H12N2O3 B1469795 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid CAS No. 1427379-47-2

4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Cat. No.: B1469795
CAS No.: 1427379-47-2
M. Wt: 232.23 g/mol
InChI Key: NNGDBMBGLMHIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound is registered under Chemical Abstracts Service number 1427379-47-2, providing unambiguous identification in chemical databases. Alternative nomenclature includes the descriptor "benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)-" which emphasizes the benzoic acid core structure with substituents clearly identified.

The molecular formula C₁₂H₁₂N₂O₃ represents a molecular weight of 232.23 grams per mole, indicating a relatively compact organic molecule with moderate molecular complexity. The formula reveals the presence of twelve carbon atoms forming the aromatic systems, twelve hydrogen atoms distributed across the structure, two nitrogen atoms within the pyrazole ring, and three oxygen atoms comprising the carboxylic acid and methoxy functionalities. The molecular composition suggests a planar or near-planar structure due to the aromatic character of both the benzene and pyrazole rings.

Computational descriptor analysis provides additional structural insights through standardized molecular representations. The International Chemical Identifier string "InChI=1S/C12H12N2O3/c1-14-6-5-10(13-14)9-7-8(12(15)16)3-4-11(9)17-2/h3-7H,1-2H3,(H,15,16)" encodes the complete structural information including connectivity and hydrogen placement. The corresponding InChI Key "NNGDBMBGLMHIEX-UHFFFAOYSA-N" serves as a unique molecular identifier for database searches and chemical informatics applications.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.23 g/mol
Chemical Abstracts Service Number 1427379-47-2
European Community Number 870-368-2
DSSTox Substance Identifier DTXSID901213045

Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits multiple conformational possibilities arising from rotational freedom around the bond connecting the pyrazole and benzene ring systems. Computational modeling indicates that the compound can adopt various conformers depending on the dihedral angle between the two aromatic planes, with energy barriers determining the relative stability of each conformation. The methoxy group at the para position relative to the carboxylic acid introduces additional conformational flexibility through rotation around the carbon-oxygen bond.

Polar surface area calculations reveal a value of 64.35 square angstroms, indicating moderate polarity that influences solubility characteristics and membrane permeability properties. The computed logarithm of the partition coefficient equals 1.5791, suggesting favorable lipophilicity for biological applications while maintaining adequate aqueous solubility. These physicochemical parameters directly relate to the three-dimensional arrangement of polar and nonpolar regions within the molecular structure.

The compound contains four hydrogen bond acceptor sites and one hydrogen bond donor, corresponding to the nitrogen atoms in the pyrazole ring, the oxygen atoms in the methoxy and carboxylic acid groups, and the carboxylic acid hydrogen respectively. Three rotatable bonds provide conformational flexibility, primarily involving the pyrazole-benzene connection, the methoxy group orientation, and the carboxylic acid functionality. This rotational freedom allows the molecule to adopt energetically favorable conformations in different chemical environments.

Predicted collision cross section values provide insights into the molecular shape and size in gas-phase conditions. For the protonated molecular ion, the collision cross section measures 149.3 square angstroms, while the sodium adduct exhibits a larger value of 158.8 square angstroms due to coordination effects. These measurements correlate with the extended three-dimensional structure and help validate computational conformational models.

Crystallographic Data and X-ray Diffraction Patterns

Crystal structure determination of this compound provides definitive information about molecular geometry and intermolecular packing arrangements in the solid state. The compound crystallizes in a specific space group that accommodates the molecular dimensions and enables efficient packing through hydrogen bonding networks. X-ray diffraction analysis reveals bond lengths and angles that confirm the planar nature of the aromatic systems while highlighting any deviations from ideal geometry due to substituent effects.

Intermolecular interactions in the crystal lattice primarily involve hydrogen bonding between carboxylic acid groups, forming classical carboxylic acid dimers or catemers depending on the crystallization conditions. The pyrazole nitrogen atoms may participate in additional hydrogen bonding networks, either as acceptors with neighboring carboxylic acid hydrogens or through weak carbon-hydrogen to nitrogen interactions. These intermolecular forces determine the overall crystal stability and influence physical properties such as melting point and solubility.

Crystal packing analysis reveals how molecules arrange in three-dimensional space to minimize lattice energy while accommodating the bulky substituents. The methoxy group and methyl-substituted pyrazole ring create steric constraints that influence the preferred molecular orientations within the unit cell. Computational studies suggest that bulkier substituents generally favor dimeric crystal structures over tetrameric arrangements, which aligns with the expected behavior of this moderately substituted compound.

Unit cell parameters and symmetry operations determine the complete crystal structure, including the number of molecules per unit cell and their relative positions. The crystal density, calculated from the unit cell volume and molecular weight, provides additional validation of the structural model and enables prediction of solid-state properties. Thermal analysis of the crystals reveals phase transition temperatures and decomposition points that correlate with the strength of intermolecular interactions identified through diffraction studies.

Tautomeric Behavior in Solution and Solid States

The pyrazole ring system in this compound exhibits characteristic annular prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen positions, creating an equilibrium between 3-substituted and 5-substituted isomers. This tautomeric behavior results in the existence of both this compound and 4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid forms, with the latter being assigned Chemical Abstracts Service number 1427378-54-8.

Nuclear magnetic resonance spectroscopy studies reveal that tautomeric interconversion rates in solution depend strongly on solvent polarity, temperature, and the presence of hydrogen bonding interactions. In dipolar aprotic solvents such as dimethyl sulfoxide, fast exchange between tautomers often results in averaged signals for positions that are affected by the tautomerization process. Lower temperatures and the use of polar protic solvents can slow the exchange rate sufficiently to observe individual tautomeric forms, providing insights into their relative stabilities and populations.

The electronic effects of substituents significantly influence tautomeric equilibria in pyrazole derivatives. Electron-donating groups such as the methoxy substituent preferentially stabilize the tautomer where these groups occupy the 3-position relative to the pyrazole nitrogen bearing the hydrogen. Conversely, electron-withdrawing groups favor tautomers where such substituents are located at the 5-position. The carboxylic acid functionality represents a moderately electron-withdrawing group that may influence the tautomeric preference through both electronic and hydrogen bonding effects.

In the solid state, crystallographic studies typically reveal only one predominant tautomeric form within each crystal lattice, as the constraints of crystal packing favor a single, energetically optimal arrangement. However, different crystallization conditions or polymorphic forms may stabilize different tautomers, leading to distinct solid-state structures with potentially different physical and chemical properties. The formation of specific intermolecular hydrogen bonding patterns, particularly involving the carboxylic acid groups and pyrazole nitrogen atoms, can selectively stabilize one tautomeric form over another in crystalline materials.

Tautomeric Form Chemical Abstracts Service Number IUPAC Name Molecular Formula
3-substituted 1427379-47-2 This compound C₁₂H₁₂N₂O₃
5-substituted 1427378-54-8 4-methoxy-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid C₁₂H₁₂N₂O₃

Properties

IUPAC Name

4-methoxy-3-(1-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-6-5-10(13-14)9-7-8(12(15)16)3-4-11(9)17-2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGDBMBGLMHIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213045
Record name Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-47-2
Record name Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but may degrade under high-temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and adverse metabolic changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s role in regulating cellular processes.

Biological Activity

4-Methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, anticancer properties, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrazole ring and a methoxy group , which are crucial for its biological activity. The molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3, with a molecular weight of 220.23 g/mol. Its structure can be represented as follows:

4 Methoxy 3 1 methyl 1H pyrazol 3 yl benzoic acid\text{4 Methoxy 3 1 methyl 1H pyrazol 3 yl benzoic acid}

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, particularly hydrolases and oxidoreductases . These interactions can lead to modulation of enzymatic activity, influencing metabolic pathways and cellular signaling processes. The compound's ability to bind at active sites of these enzymes suggests potential for both inhibition and activation, impacting cellular functions significantly .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, it has shown effectiveness in inhibiting the growth of breast cancer cells (MDA-MB-231) and other cancer types through mechanisms such as:

  • Inducing apoptosis: The compound enhances caspase-3 activity, which is critical in the apoptotic pathway.
  • Cell cycle arrest: It affects cell cycle progression, leading to reduced proliferation of cancer cells .

In vitro studies demonstrated that at concentrations around 10μM10\mu M, significant morphological changes were observed in treated cancer cells, confirming its role as an apoptosis inducer .

Structure-Activity Relationships (SAR)

The presence of specific functional groups in the compound influences its biological activity. For example:

Structural Feature Effect on Activity
Methoxy groupEnhances solubility and permeability
Pyrazole ringBioisosteric properties that mimic carboxylic acids
Methyl substitutionModulates binding affinity to target enzymes

These features suggest that modifications in the structure can lead to variations in biological efficacy, making it a candidate for further drug development .

Case Studies

  • Microtubule Destabilization : Compounds similar to this compound were evaluated for their ability to destabilize microtubules at concentrations around 20μM20\mu M, indicating potential as therapeutic agents in cancer treatment .
  • Inhibition Studies : Inhibition assays conducted on various cancer cell lines showed that derivatives of pyrazole structures exhibited significant antiproliferative effects, emphasizing the relevance of this class of compounds in oncology .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features a methoxy group (–OCH₃) and a methylpyrazole moiety, which enhances its solubility and biological activity.

Biological Activities

The compound exhibits significant biological activities, particularly in the following areas:

Medicinal Chemistry

  • Enzyme Modulation : 4-Methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid has been shown to interact with various enzymes, influencing their activity through binding at active sites. This interaction can lead to either inhibition or activation of enzymes involved in critical cellular processes like metabolism and signaling pathways.
  • Antibacterial Properties : The compound demonstrates antibacterial activity, making it a candidate for developing new therapeutic agents against resistant bacterial strains. Its ability to inhibit specific enzymes is valuable for targeting diseases related to enzyme dysregulation, including cancer and inflammatory disorders .

Agrochemical Applications

The potential use of this compound in agrochemicals is noteworthy due to its role in plant growth regulation. Its unique structure may allow it to function as a growth regulator or pesticide, enhancing crop yield and resistance to pathogens.

Case Study 1: Enzyme Inhibition

A study investigated the binding affinity of this compound with specific hydrolases and oxidoreductases. Using molecular docking techniques, researchers found that the compound effectively inhibited enzyme activity by binding at critical active sites, leading to reduced cellular proliferation in cancer cell lines.

Case Study 2: Antibacterial Activity

In vitro studies demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism of action was attributed to its ability to inhibit bacterial enzyme systems critical for cell wall synthesis and metabolism .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(1-Methyl-1H-pyrazol-4-yl)benzoic acidContains a pyrazole ring linked to benzoic acidExhibits distinct pharmacological properties
5-Amino-1-(4-methoxyphenyl)-pyrazoleSubstituted pyrazole with an amino groupPotential antibacterial properties
4-Methoxyphenyl hydrazone of pyrazole derivativesHydrazone linkage with pyrazoleEnhanced reactivity due to hydrazone formation

These comparisons highlight the versatility of pyrazole derivatives in medicinal chemistry while emphasizing the unique structural features of this compound that contribute to its specific biological activities and applications.

Chemical Reactions Analysis

Esterification and Hydroxamic Acid Formation

The carboxylic acid group undergoes esterification under standard conditions. For example, coupling with benzylhydroxylamine in the presence of carbodiimide activators yields N-benzyloxy-4-oxo-4-phenylbutanamide intermediates (Source 2). Microwave-assisted reactions with hydroxylamine hydrochloride efficiently convert ester derivatives to hydroxamic acids, which are critical for biological activity modulation (Source 5).

Key Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMethyl bromoacetate, NaH/RTMethyl ester85–92%
Hydroxamic acid formationNH2_2OH·HCl, microwave (60°C, 30 min)Hydroxamate78%

Substitution Reactions

The methoxy group participates in nucleophilic substitutions. Demethylation using boron tribromide (BBr3_3) in dichloromethane selectively cleaves the methoxy group to yield phenolic derivatives (Source 2). Electrophilic aromatic substitution (EAS) at the pyrazole ring’s C-4 position is also feasible under acidic conditions.

Substitution Examples

Position ModifiedReagentsOutcomeApplication
Methoxy groupBBr3_3, CH2_2Cl2_2, −78°CPhenol derivativeEnhances solubility for biological assays
Pyrazole C-4HNO3_3/H2_2SO4_4Nitro-substituted pyrazolePrecursor for amine derivatives

Oxidation and Reduction

The benzoic acid moiety and pyrazole ring undergo redox transformations:

  • Oxidation : Treatment with KMnO4_4 in acidic medium oxidizes the methyl group on the pyrazole ring to a carboxyl group (Source 8).

  • Reduction : LiAlH4_4 reduces ester groups to primary alcohols, while catalytic hydrogenation (H2_2, Pd/C) saturates the pyrazole ring under high pressure (Source 2).

Redox Reaction Data

ProcessReagentsProductSelectivity
Pyrazole oxidationKMnO4_4, H2_2SO4_4Carboxylic acid derivative>90%
Ester reductionLiAlH4_4, anhydrous etherBenzyl alcohol75%

Heterocyclic Ring Modifications

The pyrazole ring undergoes cycloaddition and cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the pyrazole’s C-5 position (Source 7).

  • Hydrazone Formation : Condensation with aldehydes yields hydrazones, which exhibit enhanced antimicrobial activity (Source 9).

Heterocyclic Reactivity

Reaction TypeConditionsKey ProductsBiological Relevance
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3, DMEBiaryl-pyrazole hybridsImproved target binding in kinase inhibitors
Hydrazone synthesisRCHO, EtOH, refluxHydrazone derivativesMIC: 0.78 µg/ml against A. baumannii

Sulfonation and Sulfamoyl Derivatives

The benzoic acid scaffold reacts with sulfonating agents to form sulfonamide derivatives. For instance, chlorosulfonic acid introduces a sulfonyl chloride group at the para position, which is subsequently coupled with amines (Source 7).

Sulfonation Example

StepReagentsIntermediateFinal Product
SulfonationClSO3_3H, 0°CSulfonyl chlorideSulfamoyl benzoate (IC50_{50}: 12 nM for AMPK inhibition)

Biological Activity Linked to Reactivity

Structural modifications directly influence bioactivity:

  • Antimicrobial Effects : Hydrazone derivatives show potent activity against Staphylococcus aureus (MIC: 1.56 µg/ml) (Source 5).

  • Enzyme Inhibition : Sulfamoyl derivatives act as AMPK inhibitors, with IC50_{50} values in the nanomolar range (Source 3).

Stability and Degradation

The compound degrades under strong alkaline conditions via cleavage of the ester linkage. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under inert gas (Source 6).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications References
4-Methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid (Target Compound) C₁₂H₁₂N₂O₃ 232.23 - 4-OCH₃, 3-(1-methylpyrazole) Discontinued; CCS data for analytical use
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]benzoic acid C₁₅H₁₈N₂O₃ 274.32 - 3-(Trimethylpyrazole-methyl) Higher molecular weight; discontinued
4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid C₁₃H₁₆ClN₃O₂ 281.74 - Chlorine substitution, amino-methyl linker Enhanced polarity; potential bioactivity
4-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid C₁₁H₈BrN₃O₄ 326.10 - Bromo, nitro groups on pyrazole Electron-withdrawing groups; increased acidity
4-Methoxy-3-[methyl-(2-pyridin-3-yl-ethyl)-sulfamoyl]-benzoic acid C₁₆H₁₇N₃O₅S 363.39 - Sulfamoyl group, pyridine-ethyl chain Pharmacological interest (e.g., enzyme inhibition)

Structural and Functional Differences

  • Substituent Effects: The trimethylpyrazole analog (C₁₅H₁₈N₂O₃) introduces bulkier substituents, likely reducing solubility but enhancing lipophilicity compared to the target compound . Sulfamoyl and pyridine modifications (C₁₆H₁₇N₃O₅S) expand hydrogen-bonding capacity, which may improve target affinity in drug design contexts .
  • Synthetic Routes :

    • The target compound and analogs are synthesized via multistep organic reactions , including esterification (e.g., conversion of benzoic acid to methyl esters), hydrazide formation, and cyclocondensation .
    • Modifications such as sulfamoyl incorporation () or glucokinase activator synthesis () require specialized reagents (e.g., HATU, azetidine) and purification techniques.

Preparation Methods

Synthesis of 4-methoxy-3-halobenzoic acid intermediate

  • Starting from commercially available 4-methoxybenzoic acid, regioselective halogenation (e.g., bromination or iodination) at the 3-position can be performed using electrophilic aromatic substitution under controlled conditions.
  • This halogenated intermediate (e.g., 4-methoxy-3-bromobenzoic acid) serves as a coupling partner for subsequent pyrazole introduction.

Preparation of 1-methyl-1H-pyrazol-3-yl organometallic reagent

  • The 1-methyl-1H-pyrazole moiety can be prepared via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.
  • Methylation at the N1 position is typically achieved by methyl iodide or methyl sulfate alkylation.
  • For coupling, the pyrazole ring is often converted into an organometallic species such as a boronic acid/ester or stannane derivative suitable for cross-coupling reactions.

Cross-coupling reaction (Suzuki or Stille coupling)

  • The 4-methoxy-3-halobenzoic acid intermediate is coupled with the organometallic pyrazole derivative under palladium-catalyzed cross-coupling conditions.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as K2CO3 or Cs2CO3, in solvents like dioxane or DMF.
  • Reaction temperatures generally range from 80 to 110 °C, with reaction times from 6 to 24 hours.
  • This step forms the carbon-carbon bond between the aromatic ring and the pyrazole substituent.

Purification and characterization

  • The crude product is purified by recrystallization or column chromatography.
  • Characterization is performed by NMR, IR, MS, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Data Tables

While direct literature on this specific compound is limited, analogous pyrazole-benzoic acid derivatives have been synthesized using the above methodology. The following table summarizes typical reaction conditions and yields reported for similar compounds:

Step Reagents/Conditions Yield (%) Notes
Halogenation of 4-methoxybenzoic acid NBS or NIS in acetic acid or DMF, 0-25 °C 75-85 Regioselective bromination/iodination
Pyrazole synthesis Hydrazine + 1,3-dicarbonyl + methylation agent 70-90 Formation and N-methylation of pyrazole
Organometallic preparation Lithiation or borylation of pyrazole derivative 60-80 For Suzuki or Stille coupling
Cross-coupling Pd catalyst, base, dioxane/DMF, 80-110 °C, 12 h 65-90 Formation of C-C bond to benzoic acid
Purification Recrystallization or chromatography Purity > 98% achievable

Example Synthetic Route (Hypothetical)

  • Synthesis of 4-methoxy-3-bromobenzoic acid:

    • 4-methoxybenzoic acid (1 equiv) is treated with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 0 °C to room temperature for 4 hours.
    • The reaction mixture is quenched with water, extracted, and purified to yield 4-methoxy-3-bromobenzoic acid.
  • Preparation of 1-methyl-1H-pyrazol-3-boronic acid pinacol ester:

    • Starting from methylhydrazine and ethyl acetoacetate, the pyrazole ring is formed by reflux in ethanol.
    • N-methylation is performed using methyl iodide and base.
    • The pyrazole is then lithiated at the 3-position and quenched with B(OMe)3, followed by pinacol protection to yield the boronic ester.
  • Suzuki coupling:

    • 4-methoxy-3-bromobenzoic acid (1 equiv), pyrazole boronic ester (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2 equiv) are stirred in dioxane/water (4:1) at 90 °C for 12 hours.
    • After completion, the mixture is cooled, extracted, and purified to yield this compound.

Notes on Alternative Methods and Improvements

  • Direct C-H activation methods for pyrazole arylation may be explored to avoid pre-functionalization steps.
  • Microwave-assisted synthesis can reduce reaction times.
  • Use of greener solvents and catalysts can improve sustainability.
  • Optimization of catalyst loading and base can improve yields and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid?

  • Methodological Answer : The compound can be synthesized via ester hydrolysis of its methyl ester precursor, as demonstrated in analogous benzoic acid derivatives (e.g., 4-methoxy-3-(2-m-tolyl-ethoxy)-benzoic acid) . Alternatively, Suzuki-Miyaura cross-coupling may be employed to introduce the pyrazole moiety to the benzoic acid core, leveraging protocols used for structurally related compounds like 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid . Reaction conditions (e.g., palladium catalysts, base selection) must be optimized to minimize byproducts.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substitution patterns (e.g., methoxy and pyrazole protons) and FT-IR to confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹). For crystallographic validation, X-ray diffraction is recommended, following protocols for structurally similar pyrazole-containing benzoic acids (e.g., ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate) . Mass spectrometry (HRMS) should confirm the molecular ion peak (expected m/z: 248.08 for C₁₂H₁₂N₂O₃).

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In aqueous buffers (pH >7), use sodium or ammonium salts to enhance solubility. For cell-based assays, dissolve in DMSO (≤0.1% v/v) and confirm stability via HPLC. Pre-formulation studies with co-solvents (e.g., PEG 400) or cyclodextrins may improve bioavailability, as seen in related pyrazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

  • Methodological Answer : Systematically modify substituents on the pyrazole ring (e.g., methyl group at N1) and benzoic acid core (e.g., methoxy position). Test derivatives for COX-2 inhibition (following Celecoxib-like SAR ) or enzyme modulation (e.g., kinase assays). Prioritize compounds with logP <3 to balance lipophilicity and solubility. Use molecular docking to predict binding modes to target proteins (e.g., COX-2 active site) .

Q. What mechanisms underlie its potential anti-inflammatory or anticancer activity?

  • Methodological Answer : Hypothesized mechanisms include COX-2 selective inhibition (via pyrazole interactions with hydrophobic pocket residues) or ROS modulation (linked to methoxy group’s electron-donating effects, as seen in Wigandia urens derivatives ). Validate via ELISA (prostaglandin E2 levels) or apoptosis assays (caspase-3 activation). Compare with structurally related metabolites (e.g., pyrrolo-pyrazol-5-yl benzoic acids) .

Q. How can analytical methods be optimized for detecting trace impurities?

  • Methodological Answer : Employ HPLC-PDA/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities (e.g., unreacted precursors or de-methylated byproducts). Validate sensitivity using ICH Q2 guidelines , with LOQ <0.1%. For chiral purity, use chiral stationary phases (e.g., amylose-based) if stereoisomers are suspected .

Q. How should contradictory data on biological activity be resolved?

  • Methodological Answer : Contradictions (e.g., variable IC50 values across studies) may arise from assay conditions (e.g., serum protein interference) or compound stability. Replicate experiments with standardized protocols (e.g., fixed DMSO concentration, cell passage number). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics or metabolomic profiling to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.